molecular formula C29H32O15 B12305638 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- CAS No. 138079-60-4

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B12305638
CAS No.: 138079-60-4
M. Wt: 620.6 g/mol
InChI Key: BNUCXCGZTSEDGK-PPGKSNAPSA-N
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Description

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups and mannopyranosyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- involves several steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Benzopyran Core: The benzopyran core is typically synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Glycosylation: The mannopyranosyl moieties are introduced through glycosylation reactions. This involves the reaction of the benzopyran core with mannopyranosyl donors in the presence of a suitable catalyst, such as a Lewis acid.

    Acetylation: The hydroxyl groups on the mannopyranosyl moieties are acetylated using acetic anhydride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound can disrupt the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 8-acetyl-3,6-dimethyl-2-phenyl-
  • 4H-1-Benzopyran-4-one, 3-(dimethoxymethyl)-

Uniqueness

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- is unique due to its multiple mannopyranosyl moieties and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Biological Activity

4H-1-Benzopyran-4-one and its derivatives are a significant class of compounds known for their diverse biological activities. The compound in focus, 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- , exhibits promising pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzopyran scaffold, which is recognized for its role in various natural products, particularly flavonoids. The structural components include:

  • Benzopyran core : A fused ring system that contributes to the compound's stability and biological activity.
  • Glycosidic substitutions : The presence of mannopyranosyl groups enhances solubility and bioavailability.

Anticancer Activity

Research has demonstrated that benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while showing minimal toxicity to normal cell lines like HEK-293 .

Anti-inflammatory Effects

Benzopyran derivatives have been noted for their anti-inflammatory properties. Studies indicate:

  • Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

Antioxidant Activity

The antioxidant potential of benzopyrans is linked to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .

Case Studies

  • Antiproliferative Activity Study :
    • A study evaluated several benzopyran derivatives against cancer cell lines, revealing that specific modifications at the 3 and 7 positions significantly enhanced cytotoxicity. The derivatives were less toxic to normal cells, highlighting their selective action against cancerous cells .
  • Uterotrophic Activity :
    • In a study assessing uterotrophic activity in female rats, certain benzopyran derivatives exhibited up to 87% activity based on dry uterine weight gain. This suggests potential applications in reproductive health and hormonal therapies .

The biological activities of 4H-1-benzopyran-4-one derivatives can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds can act as inhibitors of protein kinase C (PKC), which plays a crucial role in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death in malignant tissues .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of COX-2 and cytokines
AntioxidantScavenging free radicals
UterotrophicHormonal activity in reproductive systems

Properties

CAS No.

138079-60-4

Molecular Formula

C29H32O15

Molecular Weight

620.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C29H32O15/c1-10-19(33)21(35)23(37)28(39-10)42-15-8-16(32)18-17(9-15)43-26(13-4-6-14(31)7-5-13)27(20(18)34)44-29-24(38)22(36)25(11(2)40-29)41-12(3)30/h4-11,19,21-25,28-29,31-33,35-38H,1-3H3/t10-,11-,19-,21+,22-,23+,24+,25-,28-,29-/m0/s1

InChI Key

BNUCXCGZTSEDGK-PPGKSNAPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)O)O)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)O)O)C5=CC=C(C=C5)O)O)O)O)O

Origin of Product

United States

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